molecular formula C7H4BrClN2 B15201265 7-Bromo-3-chloropyrrolo[1,2-c]pyrimidine

7-Bromo-3-chloropyrrolo[1,2-c]pyrimidine

Cat. No.: B15201265
M. Wt: 231.48 g/mol
InChI Key: LOZALMGPOGNTHP-UHFFFAOYSA-N
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Description

7-Bromo-3-chloropyrrolo[1,2-c]pyrimidine is a heterocyclic compound that features a fused pyrrolo-pyrimidine ring system with bromine and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-chloropyrrolo[1,2-c]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of pyrrolo[1,2-c]pyrimidine, followed by halogenation to introduce the bromine and chlorine atoms. The reaction conditions often involve the use of halogenating agents such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2) under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and minimize by-products. These methods often employ catalytic systems and optimized reaction conditions to ensure high efficiency and scalability. For example, the use of copper-catalyzed reactions and microwave-assisted synthesis has been reported to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-chloropyrrolo[1,2-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

7-Bromo-3-chloropyrrolo[1,2-c]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: The compound is investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting various diseases, including cancer and inflammatory disorders.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-Bromo-3-chloropyrrolo[1,2-c]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
  • 7-Bromo-4-chloropyrido[3,2-d]pyrimidine
  • 5-Bromo-4-chloropyrrolo[2,3-d]pyrimidine

Uniqueness

7-Bromo-3-chloropyrrolo[1,2-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

IUPAC Name

7-bromo-3-chloropyrrolo[1,2-c]pyrimidine

InChI

InChI=1S/C7H4BrClN2/c8-6-2-1-5-3-7(9)10-4-11(5)6/h1-4H

InChI Key

LOZALMGPOGNTHP-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(N=CN2C(=C1)Br)Cl

Origin of Product

United States

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